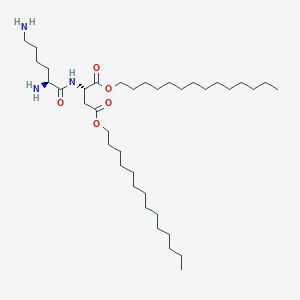
Ditetradecyl L-lysyl-L-aspartate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ditetradecyl L-lysyl-L-aspartate is a synthetic compound that belongs to the class of amino acid-based cationic lipidsThe structure of this compound includes a lysine head group and two tetradecyl (14-carbon) hydrophobic chains, making it amphiphilic and suitable for forming liposomal assemblies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ditetradecyl L-lysyl-L-aspartate typically involves the following steps:
Protection of Functional Groups: The amino and carboxyl groups of lysine and aspartate are protected using suitable protecting groups to prevent unwanted reactions.
Coupling Reaction: The protected lysine is coupled with aspartate using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Deprotection: The protecting groups are removed under mild conditions to yield the desired product.
Attachment of Hydrophobic Chains: The tetradecyl chains are attached to the lysine head group through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes:
Solid-Phase Peptide Synthesis (SPPS): This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.
Purification: The crude product is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain a high-purity compound.
化学反応の分析
Types of Reactions
Ditetradecyl L-lysyl-L-aspartate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the lysine head group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further applications in research and industry .
科学的研究の応用
Ditetradecyl L-lysyl-L-aspartate has a wide range of applications in scientific research:
Gene Delivery: It is used as a cationic lipid in liposomal formulations for the delivery of plasmid DNA, siRNA, and other genetic materials into cells.
Drug Delivery: The compound is employed in the formulation of liposomes for the delivery of anticancer drugs and other therapeutic agents.
Biological Studies: It is used in studies related to cell membrane interactions, intracellular trafficking, and gene expression.
Industrial Applications: The compound is utilized in the development of novel biomaterials and nanomedicine.
作用機序
Ditetradecyl L-lysyl-L-aspartate exerts its effects through the following mechanisms:
Formation of Liposomal Assemblies: The amphiphilic nature of the compound allows it to form stable liposomal assemblies that can encapsulate genetic materials or drugs.
Interaction with Cell Membranes: The cationic head group interacts with the negatively charged cell membranes, facilitating the uptake of the liposomal contents into the cells.
Intracellular Release: Once inside the cells, the liposomes release their contents, allowing the genetic materials or drugs to exert their effects.
類似化合物との比較
Similar Compounds
1,5-Ditetradecyl-N-lysyl-L-glutamate: Similar structure with glutamate instead of aspartate.
1,5-Ditetradecyl-N-arginyl-L-glutamate: Similar structure with arginine and glutamate.
Uniqueness
Ditetradecyl L-lysyl-L-aspartate is unique due to its specific combination of lysine and aspartate, which provides distinct physicochemical properties and biological activities. Its ability to form stable liposomal assemblies and efficient gene delivery systems sets it apart from other similar compounds .
特性
CAS番号 |
794489-96-6 |
|---|---|
分子式 |
C38H75N3O5 |
分子量 |
654.0 g/mol |
IUPAC名 |
ditetradecyl (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]butanedioate |
InChI |
InChI=1S/C38H75N3O5/c1-3-5-7-9-11-13-15-17-19-21-23-27-31-45-36(42)33-35(41-37(43)34(40)29-25-26-30-39)38(44)46-32-28-24-22-20-18-16-14-12-10-8-6-4-2/h34-35H,3-33,39-40H2,1-2H3,(H,41,43)/t34-,35-/m0/s1 |
InChIキー |
AJOVHKRJQWSZLE-PXLJZGITSA-N |
異性体SMILES |
CCCCCCCCCCCCCCOC(=O)C[C@@H](C(=O)OCCCCCCCCCCCCCC)NC(=O)[C@H](CCCCN)N |
正規SMILES |
CCCCCCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCCCCC)NC(=O)C(CCCCN)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















